molecular formula C22H22O2 B12582782 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one CAS No. 607740-78-3

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one

Cat. No.: B12582782
CAS No.: 607740-78-3
M. Wt: 318.4 g/mol
InChI Key: BXPUOUCDNKZNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities

Properties

CAS No.

607740-78-3

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one

InChI

InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3

InChI Key

BXPUOUCDNKZNDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The enone functionality can be reduced to form an alcohol or alkane.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.

    4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.

    2-Hydroxyquinoline: Found in natural sources and used in drug development.

Uniqueness

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.

Biological Activity

4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a compound of increasing interest due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antifungal, and potential therapeutic effects based on the latest research findings.

Chemical Structure and Properties

The chemical structure of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be represented as follows:

C20H24O\text{C}_{20}\text{H}_{24}\text{O}

This compound features a complex arrangement of carbon chains and functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exhibit broad-spectrum antimicrobial properties. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has demonstrated significant antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains. It operates through an energy-dependent mechanism without causing hemolysis in human erythrocytes .

Antifungal Activity

Research indicates that DMHF also possesses potent antifungal properties. It has been shown to inhibit the dimorphism of Candida albicans, which is crucial for its pathogenicity. The compound effectively arrests the cell cycle of yeast at the S and G2/M phases, highlighting its potential as an anti-infective agent .

Case Studies

  • Antimicrobial Efficacy : In a study involving clinical isolates of resistant bacteria, DMHF was tested for its ability to inhibit growth. Results indicated that it could significantly reduce bacterial load in vitro, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
  • Fungal Inhibition : Another study focused on the antifungal effects of DMHF found that it not only inhibited growth but also altered the morphology of Candida albicans, which could lead to new treatment strategies for fungal infections .

Safety and Toxicology

While exploring the biological activities of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one and its derivatives, safety assessments are crucial. The EFSA has classified certain related compounds as irritants and skin sensitizers when used in food flavorings. However, specific toxicological data for this compound is still limited .

Comparative Table of Biological Activities

Compound NameAntimicrobial ActivityAntifungal ActivitySafety Profile
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-oneUnder investigationUnder investigationLimited data available
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Broad-spectrumPotentSkin irritant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.